Phenyl 2,5-dimethoxybenzenesulfonate
Description
Phenyl 2,5-dimethoxybenzenesulfonate is a sulfonate ester characterized by a phenyl group and a 2,5-dimethoxybenzenesulfonyl moiety. Key physicochemical properties include a molecular weight of 384.4 g/mol, a high lipophilicity (XLogP3: 4.7), and a topological polar surface area (TPSA) of 83.4 Ų . Its structural complexity (Topological Complexity Index: 602) underscores the influence of the dimethoxy substituents on electronic and steric properties, which may impact reactivity and stability in chemical or biological systems .
Properties
IUPAC Name |
phenyl 2,5-dimethoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5S/c1-17-12-8-9-13(18-2)14(10-12)20(15,16)19-11-6-4-3-5-7-11/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHUOJTXNMOQML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2,5-dimethoxybenzenesulfonate typically involves the sulfonation of 2,5-dimethoxybenzene followed by the introduction of a phenyl group. One common method includes the reaction of 2,5-dimethoxybenzene with chlorosulfonic acid to form 2,5-dimethoxybenzenesulfonyl chloride. This intermediate is then reacted with phenol in the presence of a base, such as pyridine, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2,5-dimethoxybenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form sulfides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as an electrophile.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, often in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenyl derivatives, while oxidation and reduction reactions produce sulfoxides, sulfones, or sulfides.
Scientific Research Applications
Phenyl 2,5-dimethoxybenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Phenyl 2,5-dimethoxybenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as an electron-withdrawing group, influencing the reactivity of the phenyl ring. This can lead to various chemical transformations, depending on the reaction conditions and the presence of other functional groups. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions.
Comparison with Similar Compounds
Table 1. Physicochemical Comparison of Sulfonate Esters
| Compound Name | CAS Number | Molecular Weight | XLogP3 | Hydrogen Bond Acceptors | Key Substituents |
|---|---|---|---|---|---|
| This compound | - | 384.4 | 4.7 | 6 | 2,5-dimethoxy, phenyl |
| (5-Chloroquinolin-8-yl) 2,5-dimethoxybenzenesulfonate | 326885-76-1 | - | - | - | 5-chloro, quinoline |
| 2,3-Dichlorothis compound | 723741-60-4 | - | - | - | 2,3-dichloro, phenyl |
Key Observations :
Benzoate Esters: Structural Analogues with Distinct Functional Groups
Benzoate esters () share structural similarities as aromatic esters but differ in their acidic moieties (benzoic acid vs. sulfonic acid).
Table 2. Comparison with Benzoate Esters
| Compound Name | CAS Number | Molecular Weight | Estimated XLogP* | Hydrogen Bond Acceptors | Functional Group |
|---|---|---|---|---|---|
| Phenyl benzoate | 93-99-2 | 198.22 | ~2.5 | 2 | Benzoate |
| Methyl benzoate | 93-58-3 | 136.15 | ~1.8 | 2 | Benzoate |
| Isopropyl benzoate | 939-48-0 | 178.23 | ~2.9 | 2 | Benzoate |
Key Observations :
- Polarity and Solubility: Sulfonates like this compound exhibit higher polarity (TPSA: 83.4 Ų) compared to benzoates (TPSA ~26 Ų for phenyl benzoate), leading to reduced solubility in non-polar solvents .
- Lipophilicity : The target sulfonate (XLogP3: 4.7) is significantly more lipophilic than phenyl benzoate (estimated XLogP ~2.5), which may influence pharmacokinetic profiles in drug design .
- Reactivity : Sulfonate esters are generally more resistant to hydrolysis than benzoates due to the stronger electron-withdrawing nature of the sulfonyl group, though methoxy substituents in the target compound may modulate this behavior .
Analytical and Functional Considerations
While focuses on spectrophotometric analysis of phenylephrine hydrochloride, the methodology highlights the importance of derivatization for detecting aromatic compounds. For sulfonates like this compound, similar techniques might require optimization due to their distinct absorption profiles and stability under alkaline conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
